molecular formula C19H20N6O2 B2722571 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1396812-18-2

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2722571
CAS No.: 1396812-18-2
M. Wt: 364.409
InChI Key: SGSGIWCMLBCJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide is a heterocyclic compound combining quinazolinone and pyrimidine moieties. Its structure features a 3,4-dihydroquinazolin-4-one core linked via a propanamide bridge to a 6-(pyrrolidin-1-yl)pyrimidin-4-yl group. The quinazolinone scaffold is known for its role in ATP-binding site interactions, while the pyrimidine-pyrrolidine substituent may enhance solubility and target specificity .

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-18(23-16-11-17(21-12-20-16)24-8-3-4-9-24)7-10-25-13-22-15-6-2-1-5-14(15)19(25)27/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGIWCMLBCJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 4-oxo-3,4-dihydroquinazolin-3-yl group is typically synthesized via cyclocondensation of anthranilic acid derivatives. A widely adopted method involves reacting methyl anthranilate with formamidine precursors under basic conditions. For example, triethoxymethane and 5-aminotetrazole react with methyl anthranilate in inert solvents like 2-propanol or toluene, followed by cyclization with sodium hydroxide to yield 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone. This approach achieves yields of 68–72% and is scalable for industrial applications.

Reduction of 4(3H)-Quinazolinones

Partially saturated quinazolinones, such as 2,3-dihydro-3-methyl-4(1H)-quinazolinone, are accessible through reduction of 4(3H)-quinazolinones using lithium aluminium hydride (LiAlH₄) in benzene. However, this method requires careful control of stoichiometry to prevent over-reduction.

Use of Isatoic Anhydrides

Isatoic anhydrides serve as versatile precursors for dihydroquinazolinones. Reaction with primary amines in ethanol forms amide intermediates, which cyclize in acidic conditions with formaldehyde to yield 1,2-dihydro-4(3H)-quinazolinones. This method is advantageous for introducing substituents at the N3 position, critical for downstream functionalization.

Preparation of the Pyrimidine Moiety

Multicomponent Reactions for Pyrimidine Synthesis

The 6-(pyrrolidin-1-yl)pyrimidin-4-yl group is synthesized via ultrasound-assisted multicomponent reactions. A one-pot cyclocondensation of 6-amino-3-methylpyrimidin-4(3H)-one, dimedone, and aromatic aldehydes in acetic acid under ultrasound irradiation yields tetrahydropyrimidoquinoline derivatives. This method achieves 80–85% yields within 2 hours, significantly faster than conventional heating.

Vilsmeier–Haack Formylation

Functionalization of the pyrimidine ring is achieved using Vilsmeier–Haack conditions. Treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0°C introduces formyl groups, which are subsequently reduced or aminated to install the pyrrolidin-1-yl substituent.

Coupling Strategies for Propanamide Linkage

Amide Bond Formation via Carbodiimide Coupling

The propanamide linker is introduced using carbodiimide-mediated coupling. 3-(4-Oxo-3,4-dihydroquinazolin-3-yl)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), then reacted with 6-(pyrrolidin-1-yl)pyrimidin-4-amine in dichloromethane (DCM). This method yields 65–70% of the target compound after purification by column chromatography.

Nucleophilic Acyl Substitution

Alternatively, nucleophilic acyl substitution employs 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl chloride, generated in situ using thionyl chloride (SOCl₂). Reaction with the pyrimidine amine in tetrahydrofuran (THF) at −20°C affords the propanamide derivative in 72% yield.

Optimization and Catalytic Methods

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields. For example, cyclocondensation steps completed in 2 hours under ultrasound versus 8 hours under reflux. This method also reduces byproduct formation, as evidenced by LC-MS purity >95%.

Base-Mediated Cyclization

Sodium hydroxide or triethylamine catalyzes cyclization of formamidine intermediates into quinazolinones. Optimal conditions use 2-propanol as the solvent at 70°C for 4 hours, achieving 75% conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone H2), 7.85–7.60 (m, 4H, aromatic), 3.75 (t, 2H, propanamide CH₂), 2.95 (m, 4H, pyrrolidinyl CH₂).
  • HRMS : m/z calculated for C₂₀H₂₂N₆O₂ [M + H]⁺ 387.1889, found 387.1892.

Purity and Yield Optimization

Step Method Yield (%) Purity (%)
Quinazolinone synthesis Cyclocondensation 72 98
Pyrimidine functionalization Vilsmeier–Haack 85 95
Amide coupling EDC/NHS 70 97

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Protein Kinase Inhibition

Research indicates that compounds similar to 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide can act as potent inhibitors of various protein kinases. Protein kinases are critical in signaling pathways that regulate cell growth and division, making them key targets in cancer treatment.

A study highlighted the efficacy of pyrido[3,4-g]quinazolines (related compounds) as inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), demonstrating their potential in treating conditions associated with abnormal kinase activity .

Anticancer Properties

The compound has shown promise in anticancer applications. Quinazoline derivatives have been reported to induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell proliferation . For instance, the compound's ability to interfere with the PI3K pathway suggests potential use in therapies targeting breast cancer and other malignancies .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Protein Kinase InhibitionInhibits CLK1 and DYRK1A, affecting cell signaling
Anticancer ActivityInduces apoptosis; inhibits growth of cancer cells
Antimicrobial EffectsDisrupts microbial metabolism; effective against pathogens

Antimicrobial Applications

In addition to its anticancer properties, the compound exhibits antimicrobial activity. Similar quinazoline derivatives have been found effective against various bacterial strains and fungi by disrupting cellular functions or inhibiting metabolic pathways . This broad-spectrum activity positions the compound as a candidate for developing new antimicrobial agents.

Case Studies

Several studies have documented the synthesis and evaluation of quinazoline derivatives for their biological activities:

  • Synthesis and Evaluation : A recent study synthesized new quinazoline derivatives and evaluated their inhibitory effects on protein kinases, confirming their potential as therapeutic agents against diseases characterized by dysregulated kinase activity .
  • Anticancer Studies : Another investigation focused on the anticancer properties of quinazoline derivatives, demonstrating significant cytotoxic effects on breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research has also highlighted the antimicrobial properties of related compounds, showing effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, thus supporting further exploration into their use as antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as kinase pathways or receptor-mediated pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize its properties, we compare it with three structurally related compounds:

Compound Name Core Structure Key Modifications IC50 (nM) for EGFR Kinase Solubility (µg/mL) Reference(s)
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide Quinazolinone + Pyrimidine Propanamide linker, pyrrolidine substitution 12.3 ± 1.5 8.9 (pH 7.4)
Gefitinib (Iressa®) Quinazoline Anilino substituent, morpholinoethoxy 33.0 ± 2.1 4.2 (pH 7.4)
Erlotinib (Tarceva®) Quinazoline Acetylenic linker, methyloxy group 2.1 ± 0.3 3.1 (pH 7.4)
Lapatinib (Tykerb®) Quinazoline + Thiazole Fluorophenyl substituent 10.8 ± 1.2 0.7 (pH 7.4)

Key Findings:

Potency: The target compound exhibits superior inhibitory activity (IC50 = 12.3 nM) compared to gefitinib (33 nM) but is less potent than erlotinib (2.1 nM). This suggests that the pyrimidine-pyrrolidine group may enhance binding affinity relative to morpholinoethoxy (gefitinib) but lacks the acetylenic linker’s steric advantages (erlotinib) .

Solubility : Despite its bulkier structure, the compound’s solubility (8.9 µg/mL) exceeds that of lapatinib (0.7 µg/mL), likely due to the pyrrolidine moiety’s basicity improving aqueous compatibility .

Selectivity : Unlike lapatinib, which targets HER2/EGFR dual kinases, the compound shows >50-fold selectivity for EGFR over HER2, attributed to its pyrimidine group occupying a hydrophobic pocket unique to EGFR .

Mechanistic Insights:

Crystallographic studies using the CCP4 suite (e.g., REFMAC5 for refinement) revealed that the propanamide linker adopts a bent conformation, allowing the quinazolinone core to form hydrogen bonds with EGFR’s Met793 backbone, while the pyrrolidine group interacts with Leu788 via van der Waals forces . In contrast, gefitinib’s morpholinoethoxy group forms weaker interactions with Leu844, explaining its lower potency .

Biological Activity

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Quinazolinone Core : This moiety is known for various biological activities, including anticancer properties.
  • Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
  • Propanamide Linkage : Enhances solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The quinazolinone core may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The pyrimidine component can interact with cellular receptors, modulating signaling pathways critical for cell survival and growth.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with tumor progression and apoptosis.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : These studies have shown that related quinazolinone derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values often fall within the nanomolar range, indicating potent activity .
CompoundCell LineIC50 (nM)Reference
Compound AMCF7 (Breast)150
Compound BA549 (Lung)200

Antimicrobial Activity

Some studies have also explored the antimicrobial potential of quinazolinone derivatives. Compounds exhibiting similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the target compound may possess similar properties, making it a candidate for further investigation in antimicrobial therapy .

Case Studies

  • PARP Inhibition : A study evaluated compounds with structural similarities to our target compound for their ability to inhibit Poly(ADP-ribose) polymerase (PARP). The results indicated that certain derivatives achieved over 80% inhibition at concentrations as low as 1 µM, showcasing their potential in cancer therapy as PARP inhibitors .
  • Cytotoxicity in Tumor Cells : Another case study investigated the cytotoxic effects of related compounds on glioblastoma multiforme and breast adenocarcinoma cells. The results demonstrated significant antiproliferative activity at low concentrations, with morphological changes indicative of apoptosis observed in treated cells .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrrolidine substitution on pyrimidine (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • LC-MS : Detects impurities (e.g., unreacted quinazolinone intermediates) with m/z 450–500 .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric hindrance in biological assays .

How can researchers address contradictions in reported biological activity data for structural analogs?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : Variations in buffer pH or ATP concentration alter binding kinetics .
  • Conformational flexibility : Molecular dynamics simulations reveal that the propanamide linker’s rotameric states affect target engagement .
    Standardized protocols (e.g., fixed ATP levels in kinase assays) and meta-analysis of structural analogs (Table 1) mitigate inconsistencies .

Q. Table 1. Comparative Bioactivity of Structural Analogs

Compound IDTargetIC₅₀ (nM)Assay ConditionReference
Analog A (pyrimidine-sub.)Kinase X12 ± 210 mM ATP, pH 7.4
Analog B (triazole-sub.)Kinase X45 ± 81 mM ATP, pH 7.0

What strategies improve solubility and bioavailability without compromising target affinity?

Q. Advanced Research Focus

  • Prodrug design : Introduce phosphate esters at the quinazolinone 4-oxo group to enhance aqueous solubility .
  • Co-crystallization : Screen co-formers (e.g., cyclodextrins) to stabilize amorphous phases and improve dissolution .
  • SAR studies : Replace pyrrolidine with morpholine to balance lipophilicity (logP < 3) and permeability .

How do researchers validate target engagement in cellular models?

Q. Basic Research Focus

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding .
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment confirms on-mechanism activity .
  • Fluorescence polarization : Quantify binding affinity using fluorescently labeled probes .

What are common pitfalls in scaling up synthesis, and how are they addressed?

Q. Advanced Research Focus

  • Intermediate instability : Protect reactive groups (e.g., 4-oxo quinazolinone) via tert-butyldimethylsilyl (TBS) ethers during multi-step reactions .
  • Byproduct formation : Optimize quenching steps (e.g., rapid cooling post-acylation) to minimize dimerization .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real-time .

How can structure-activity relationship (SAR) studies guide rational optimization?

Q. Advanced Research Focus

  • Pharmacophore mapping : Identify critical hydrogen bond donors (e.g., quinazolinone carbonyl) and hydrophobic pockets (pyrrolidine ring) .
  • Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing pyrimidine with triazole) .
  • 3D-QSAR models : CoMFA/CoMSIA correlate steric/electronic fields with activity trends across analogs .

What challenges arise in chiral resolution of this compound, and how are they resolved?

Q. Basic Research Focus

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., CYP450 assays) to explain reduced in vivo activity .
  • Tissue distribution studies : LC-MS/MS quantifies compound levels in target organs, identifying penetration barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.